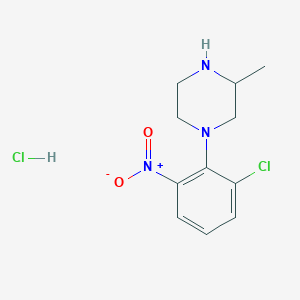
4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate involves the inhibition of specific enzymes and pathways in cancer cells. This compound has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, leading to cell death. In addition, this compound has also been found to inhibit the activity of certain pro-inflammatory cytokines, reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate has various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases. In addition, this compound has also been found to have antioxidant properties, protecting cells from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using 4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate in lab experiments is its ability to induce apoptosis in cancer cells. This compound has shown promising results in various cancer cell lines, making it a potential candidate for further research. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the research of 4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate. One direction is to further investigate its potential applications in the treatment of cancer. Studies can be conducted to determine the optimal dosage and administration of this compound in animal models of cancer. In addition, further research can be done to investigate its potential use in the treatment of other diseases such as inflammatory bowel disease and rheumatoid arthritis. Another direction is to investigate the synthesis of analogs of this compound with improved solubility and potency. These analogs can be further studied for their potential applications in various fields.
Conclusion:
In conclusion, 4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
合成方法
The synthesis of 4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate involves the reaction of 4-formyl-2,6-dimethoxyphenol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified through column chromatography to obtain the final compound.
科学研究应用
4-formyl-2,6-dimethoxyphenyl 4-methoxybenzenesulfonate has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of cancer. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. In addition, this compound has also been studied for its potential use in the treatment of inflammatory diseases.
属性
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O7S/c1-20-12-4-6-13(7-5-12)24(18,19)23-16-14(21-2)8-11(10-17)9-15(16)22-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIZITBNAOQGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2OC)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B4929905.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methoxyphenyl)benzamide](/img/structure/B4929918.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)

![7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929935.png)
![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)
![N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide](/img/structure/B4929955.png)
![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)
![N-(3-methoxyphenyl)-3-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4929962.png)
![5-[(1-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929976.png)
![N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline](/img/structure/B4929978.png)
![N-cyclopentyl-6-[4-(4-morpholinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4929984.png)
![3-(4-chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4929987.png)